molecular formula C24H19ClN4O3S B11677209 2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid

2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid

Cat. No.: B11677209
M. Wt: 479.0 g/mol
InChI Key: CZMOZOSYUPLWGS-LGJNPRDNSA-N
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Description

2-[(E)-{[2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[(E)-{[2-({1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID
  • 2-[(E)-{[2-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID

Uniqueness

What sets 2-[(E)-{[2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H19ClN4O3S/c25-19-10-4-2-8-17(19)14-29-21-12-6-5-11-20(21)27-24(29)33-15-22(30)28-26-13-16-7-1-3-9-18(16)23(31)32/h1-13H,14-15H2,(H,28,30)(H,31,32)/b26-13+

InChI Key

CZMOZOSYUPLWGS-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4C(=O)O)Cl

Origin of Product

United States

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